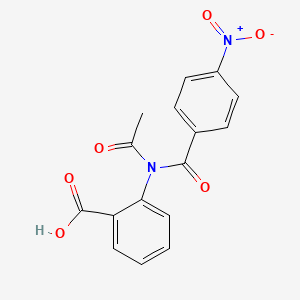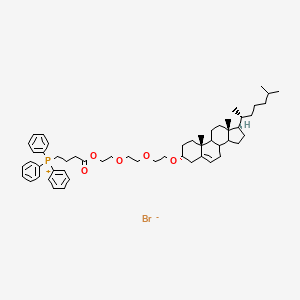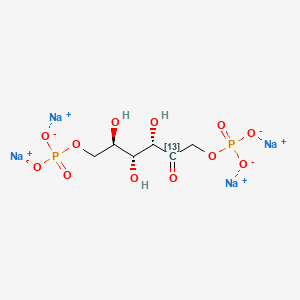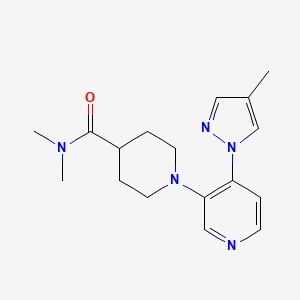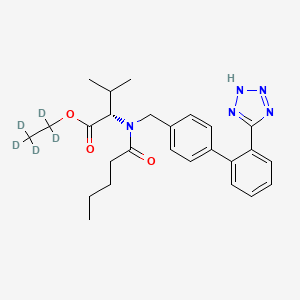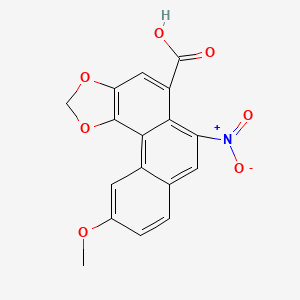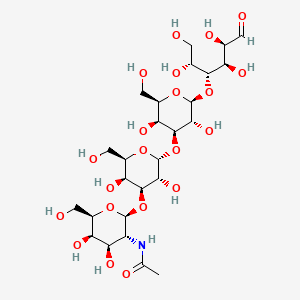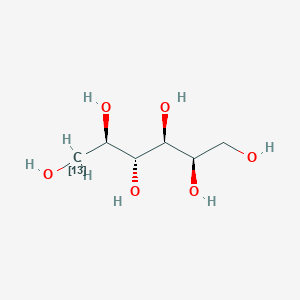
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol, also known as D-glucitol-1-13C, is a stereoisomer of hexane-1,2,3,4,5,6-hexol. This compound is a sugar alcohol derived from glucose and is commonly found in nature. It is a polyol with six hydroxyl groups, making it highly soluble in water. The compound is used in various applications, including food, pharmaceuticals, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol typically involves the reduction of glucose. The reduction can be achieved using catalytic hydrogenation or chemical reduction methods. In catalytic hydrogenation, glucose is dissolved in water and hydrogen gas is bubbled through the solution in the presence of a catalyst such as nickel or ruthenium. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction.
Chemical reduction methods involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reagents reduce the aldehyde group of glucose to a primary alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound is typically carried out using catalytic hydrogenation due to its efficiency and scalability. The process involves the continuous flow of glucose solution through a reactor containing the catalyst. The hydrogenation reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form hexaric acids. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of hexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters using reagents like thionyl chloride or acetic anhydride.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents. The reactions are typically carried out under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Thionyl chloride and acetic anhydride are used for substitution reactions. These reactions are often carried out under reflux conditions to ensure complete substitution.
Major Products Formed
Oxidation: Hexaric acids and their derivatives.
Reduction: Hexane derivatives with varying degrees of hydroxylation.
Substitution: Halogenated or esterified hexane derivatives.
科学的研究の応用
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity. It serves as a substrate for various enzymes involved in sugar metabolism.
Medicine: It is used in the development of pharmaceuticals, particularly in the formulation of sugar-free medications and as a stabilizer for protein drugs.
Industry: The compound is used in the production of food additives, cosmetics, and biodegradable polymers.
作用機序
The mechanism of action of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol involves its interaction with various enzymes and receptors in biological systems. As a sugar alcohol, it can be metabolized by enzymes such as aldose reductase and sorbitol dehydrogenase. These enzymes convert the compound into fructose and glucose, which are then utilized in cellular metabolism.
The compound also interacts with receptors involved in taste perception, making it a valuable sweetener in food products. Its hydroxyl groups form hydrogen bonds with receptor proteins, triggering a sweet taste sensation.
類似化合物との比較
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol is similar to other sugar alcohols such as mannitol, xylitol, and erythritol. it has unique properties that distinguish it from these compounds:
Mannitol: Similar in structure but differs in the stereochemistry of the hydroxyl groups. Mannitol is less soluble in water compared to this compound.
Xylitol: Contains five hydroxyl groups instead of six. Xylitol is used primarily as a sweetener and has different metabolic pathways.
Erythritol: Contains four hydroxyl groups and is less sweet compared to this compound. Erythritol is also less likely to cause digestive issues.
These differences highlight the unique applications and properties of this compound in various fields.
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1/i1+1 |
InChIキー |
FBPFZTCFMRRESA-QXESHIHCSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
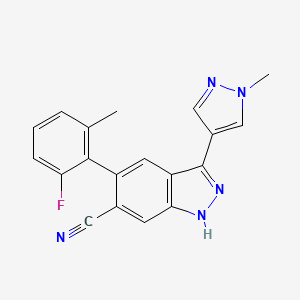
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
